
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a pyrazole-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the GABAergic, glutamatergic, and opioid systems. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its analgesic and anticonvulsant effects, N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has also been shown to modulate the expression of several genes involved in the regulation of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several promising directions for future research on N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide. One area of research is the development of new pain medications based on N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide. Another area of research is the investigation of the potential anti-inflammatory and antioxidant effects of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide, which could have important implications for the treatment of a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide can be achieved through a multi-step process involving the reaction of 5-chloro-2-methylphenylhydrazine with acetylacetone, followed by the reaction of the resulting intermediate with 3-chloropropanoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is in the treatment of chronic pain. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit potent analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-5-11(14)8-12(9)16-13(18)10(2)17-7-3-6-15-17/h3-8,10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFNWXISKCYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

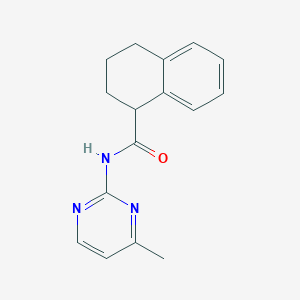
![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
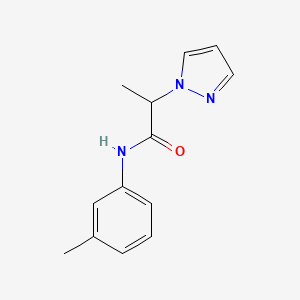
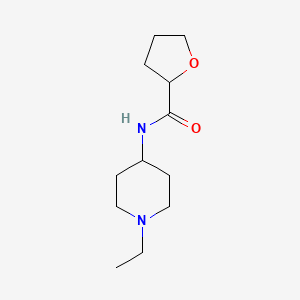
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
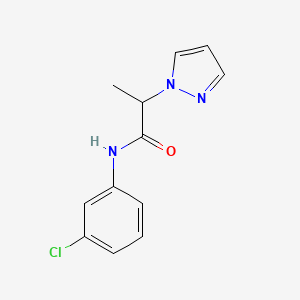
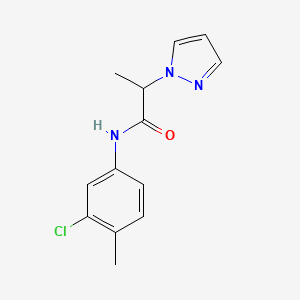
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
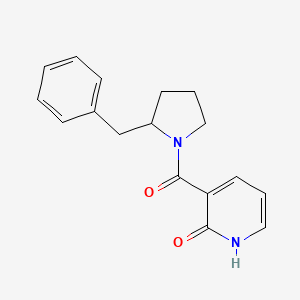
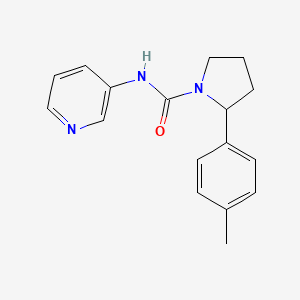
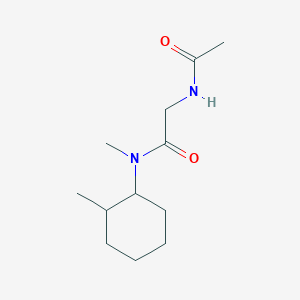
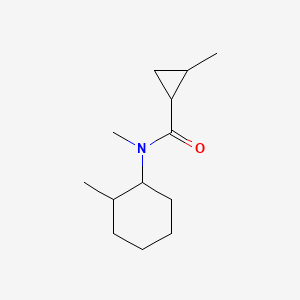
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)